Cepharadione A
Overview
Description
Cepharadione A is a compound that was isolated from Piper methysticum, commonly known as kava. It is characterized by its highly fluorescent orange color. The scarcity of the material initially hindered a full structure determination, but subsequent spectroscopic investigations, particularly 13C-NMR, have facilitated the identification of this compound .
Synthesis Analysis
While the provided papers do not detail the synthesis of Cepharadione A specifically, they offer insights into the synthesis of structurally related compounds. For instance, the synthesis of cephalandole alkaloids has been revised, leading to the identification of the natural product cephalandole A as a previously known compound, which was corroborated by detailed NMR studies . Additionally, various strategies for the synthesis of cephalotaxine, a related alkaloid, have been reported, including a novel formal synthesis via a Friedel-Crafts cyclization , a formal total synthesis involving a rapid annulation of readily available precursors , and a highly efficient catalytic asymmetric formal synthesis utilizing a tandem hydroamination/semipinacol rearrangement reaction . These methods provide a context for the types of synthetic approaches that might be applicable to the synthesis of Cepharadione A.
Molecular Structure Analysis
The molecular structure of Cepharadione A was elucidated using spectroscopic methods, with 13C-NMR playing a crucial role in its identification . This suggests that the compound has a distinct carbon framework that can be analyzed through NMR spectroscopy. The papers on related compounds also emphasize the importance of NMR in confirming the structures of complex molecules, such as the cephalandole and cephalotaxine alkaloids .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for Cepharadione A. However, they describe various chemical transformations for related compounds. For example, the synthesis of cephalandole B involved confirming its structure through chemical transformations . The synthesis of cephalotaxine and its derivatives often involves complex reactions such as radical carboazidation processes, transannular reductive skeletal rearrangements, and endocyclic enamine annulations . These reactions highlight the complexity and creativity required in the synthesis of such intricate molecules.
Physical and Chemical Properties Analysis
The physical properties of Cepharadione A, such as its high fluorescence, are briefly mentioned . However, the provided papers do not offer a comprehensive analysis of the physical and chemical properties of Cepharadione A. In general, the physical and chemical properties of a compound can be influenced by its molecular structure, which can be inferred from the synthesis and molecular structure analysis. For example, the presence of certain functional groups or a specific stereochemistry can affect a compound's reactivity, solubility, and stability.
Scientific Research Applications
Synthesis and Biological Evaluation
Cepharadione A has been the subject of scientific research due to its unique properties and potential applications. The first total synthesis and structural confirmation of cepharadione A, a naturally occurring DNA damaging agent, was described by Elban et al. (2007). This research also reported on the synthesis of cepharadione B and the biological evaluation of both natural products, as well as the preparation and biological evaluation of novel dioxoaporphine analogues.
DNA-Damaging Activity
Cepharadione A has shown significant DNA-damaging activity. A study by Ma et al. (2004) isolated cepharadione A from Piper caninum and found it to exhibit potent inhibitory activity in a yeast cytotoxicity assay, indicating its potential as a DNA-damaging agent.
Synthesis Approaches
Research by Suau et al. (1996) focused on developing new methods for the synthesis of 4,5-dioxoaporphine alkaloids like cepharadione-B, highlighting the ongoing interest in creating analogues and derivatives of cepharadione for various applications.
Pharmacological and Bioactivity Investigations
Studies have also investigated the broader bioactivities of compounds related to cepharadione A. For example, research on Houttuynia cordata, which contains cepharadione B, has explored its inhibitory effects on herpes simplex virus and its antioxidant and antityrosinase activities (Chou et al., 2009).
Advanced Imaging Techniques in Structural Analysis
Gross et al. (2010) demonstrated the use of atomic-resolution scanning probe microscopy for the accurate determination of organic compound structures, including natural products like cephalandole A, which is structurally related to cepharadione A. This highlights the importance of advanced imaging techniques in understanding the structure and function of complex molecules (Gross et al., 2010).
properties
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIGKFTVXWUUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970950 | |
Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cepharadione A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cepharadione A | |
CAS RN |
55610-01-0 | |
Record name | Cepharadione A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55610-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cepharadione A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEPHARADIONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cepharadione A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
340 - 342 °C | |
Record name | Cepharadione A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.